N-(4-isopropylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
Description
N-(4-Isopropylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a triazine derivative characterized by:
- Triazine core: A 1,3,5-triazine ring with substitutions at positions 2, 4, and 4.
- Substituents:
- Position 2: A 4-isopropylphenyl group linked via an amine.
- Positions 4 and 6: Pyrrolidin-1-yl groups (five-membered nitrogen-containing rings).
- Hydrochloride salt: Enhances solubility and stability for pharmacological applications .
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6.ClH/c1-15(2)16-7-9-17(10-8-16)21-18-22-19(25-11-3-4-12-25)24-20(23-18)26-13-5-6-14-26;/h7-10,15H,3-6,11-14H2,1-2H3,(H,21,22,23,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNOTIIITHDSQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves multiple stepsThe reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazine core, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions often result in the replacement of one functional group with another, leading to a variety of substituted triazine derivatives .
Scientific Research Applications
N-(4-isopropylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Triazine Derivatives
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of triazine derivatives are highly dependent on substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Triazine Derivatives
Key Differences and Implications
(a) Aromatic vs. Aliphatic Substituents at Position 2
- Nitrophenyl (MHY1485 ) and isoxazolylphenyl (compound 7a ) groups add electron-withdrawing or heterocyclic motifs, influencing target binding (e.g., mTOR vs. COX-2 inhibition).
(b) Pyrrolidinyl vs. Piperidinyl/Morpholinyl at Positions 4 and 6
- Pyrrolidinyl (five-membered ring): Offers moderate hydrogen-bonding capacity and conformational flexibility.
- Piperidinyl (six-membered ring): Increased hydrophobicity and steric hindrance, as seen in the anti-inflammatory compound 7a .
(c) Hydrochloride Salt vs. Free Base
- The hydrochloride form of the target compound likely improves aqueous solubility compared to neutral analogs like MHY1485 or methylsulfanyl derivatives .
Biological Activity
N-(4-isopropylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological effects based on diverse scientific studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C20H29ClN
- CAS Number : 1179426-07-3
- Molecular Weight : 340.91 g/mol
Research indicates that this compound may interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound has been shown to modulate GPCR activity, leading to alterations in intracellular signaling pathways. For instance, it may influence calcium ion flux through inositol trisphosphate pathways .
- Enzyme Inhibition : Preliminary studies suggest that the compound exhibits inhibitory effects on specific enzymes related to inflammatory processes, potentially positioning it as a candidate for anti-inflammatory therapies .
Cytotoxicity and Anticancer Potential
In vitro studies have demonstrated that triazine derivatives can induce apoptosis in various cancer cell lines. The cytotoxic effects observed may be attributed to the compound's ability to disrupt cellular signaling pathways essential for cancer cell survival. Specific IC50 values for cancer cell lines will be crucial for further understanding its therapeutic index .
Neuroprotective Effects
Research has indicated that compounds with similar structures exhibit neuroprotective properties in models of cerebral ischemia. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role .
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant reduction in oxidative stress markers in neuronal cells treated with triazine derivatives. |
| Study B | Reported apoptosis induction in breast cancer cell lines with IC50 values ranging from 10 µM to 30 µM. |
| Study C | Found modulation of GPCR signaling pathways leading to enhanced neuroprotection in ischemic models. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
